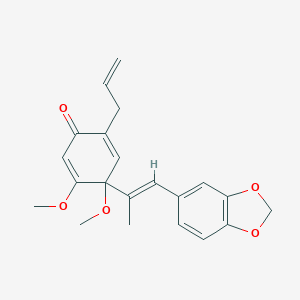

Futoquinol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZTYYBGNNXAOI-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110595 | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28178-92-9 | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Futoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Futoquinol and Platelet Aggregation: An Uncharted Territory in Thrombosis Research

Despite a comprehensive search of scientific literature, there is currently no available research detailing the mechanism of action of futoquinol in platelet aggregation. This indicates a significant gap in the understanding of this compound's potential effects on hemostasis and thrombosis.

For researchers, scientists, and drug development professionals interested in the field of antiplatelet therapies, the lack of data on this compound presents both a challenge and an opportunity. While it is not possible to provide an in-depth technical guide on its core mechanism as requested, this document will outline the established principles of platelet aggregation and the experimental methodologies commonly employed to investigate novel antiplatelet agents. This framework can serve as a guide for any future research into the potential effects of this compound.

Understanding Platelet Aggregation: A Complex Signaling Cascade

Platelet aggregation is a critical physiological process for preventing blood loss at sites of vascular injury. However, its dysregulation can lead to pathological thrombus formation, a key event in cardiovascular diseases such as myocardial infarction and stroke. The process is initiated by the adhesion of platelets to the subendothelial matrix, followed by their activation and subsequent aggregation. This intricate cascade is mediated by a variety of agonists and signaling pathways.

A central pathway in platelet activation is the arachidonic acid pathway . Upon platelet activation, arachidonic acid is liberated from the platelet membrane by phospholipase A2. It is then metabolized by the enzyme cyclooxygenase-1 (COX-1) to form prostaglandin H2 (PGH2). PGH2 is further converted by thromboxane synthase into thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[1][2][3] TXA2 binds to the thromboxane-prostanoid (TP) receptor on the surface of other platelets, initiating a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors.[4][5] This change enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[6]

Investigating Antiplatelet Agents: Standard Experimental Protocols

To elucidate the mechanism of action of a novel compound like this compound on platelet aggregation, a series of well-established in vitro and in vivo experimental protocols are typically employed.

In Vitro Platelet Aggregation Assays

The cornerstone of antiplatelet drug discovery is the in vitro platelet aggregation assay, most commonly performed using light transmission aggregometry (LTA) .[7]

Experimental Protocol for Light Transmission Aggregometry:

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.

-

Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the baseline (100% aggregation) in the aggregometer.

-

-

Platelet Aggregation Measurement:

-

The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in an aggregometer.

-

The compound of interest (e.g., this compound) or a vehicle control is added to the PRP and incubated for a specific period.

-

A platelet agonist, such as arachidonic acid, ADP, collagen, or thrombin, is then added to induce aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, providing a measure of the extent and rate of platelet aggregation.

-

The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

-

Enzyme Immunoassays for Cyclooxygenase (COX) Activity

To determine if a compound's antiplatelet effect is mediated through the inhibition of COX enzymes, enzyme immunoassays (EIAs) are utilized.

Experimental Protocol for COX Activity Assay:

-

Sample Preparation: Platelet-rich plasma or washed platelets are pre-incubated with the test compound (e.g., this compound) at various concentrations.

-

Induction of Prostaglandin Synthesis: Arachidonic acid is added to the platelet suspension to initiate the COX-mediated synthesis of prostaglandins.

-

Measurement of Prostaglandin Levels: The reaction is stopped, and the concentration of a stable downstream metabolite, such as prostaglandin E2 (PGE2) or thromboxane B2 (the stable, inactive metabolite of TXA2), is measured using a specific EIA kit.[8]

-

Data Analysis: The inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Visualizing the Platelet Aggregation Pathway

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in platelet aggregation and a typical experimental workflow for assessing antiplatelet agents.

Caption: Simplified signaling pathway of platelet aggregation via the arachidonic acid cascade.

Caption: Experimental workflow for evaluating the in vitro antiplatelet activity of a test compound.

Future Directions

The absence of research on this compound's role in platelet aggregation highlights a clear avenue for future investigation. Initial studies should focus on in vitro screening using the methodologies outlined above to determine if this compound exhibits any antiplatelet activity. Should such activity be observed, further research would be warranted to:

-

Determine the IC50 value for inhibition of aggregation induced by various agonists.

-

Investigate the effect on the arachidonic acid pathway by measuring TXA2 production.

-

Explore its impact on other signaling pathways , such as those mediated by ADP and collagen.

-

Conduct in vivo studies in animal models of thrombosis to assess its antithrombotic efficacy and safety profile.

By systematically applying these established research paradigms, the scientific community can begin to unravel the potential of this compound as a modulator of platelet function and its prospective role in the development of novel antithrombotic therapies.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 5. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of peripheral cyclooxygenase-1 and cyclooxygenase-2 in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of clopidogrel impact on canine platelet function using flow cytometry and thromboelastography platelet mapping [frontiersin.org]

- 8. go.drugbank.com [go.drugbank.com]

The Discovery and Pharmacological Profile of Kadsurenone from Piper futokadsura: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and pharmacological characterization of kadsurenone, a bioactive neolignan isolated from the plant Piper futokadsura. While the related compound futoquinol is also found in this species, kadsurenone has been the subject of extensive research due to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor, a key target in inflammatory and pathological processes. This document details the isolation of kadsurenone, its quantitative bioactivity, and the experimental protocols for its characterization. Furthermore, it elucidates the signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: From Traditional Medicine to a Potent Bioactive Compound

Piper futokadsura Siebold (synonymous with Piper kadsura (Choisy) Ohwi), a vine-like plant native to East Asia, has a history of use in traditional Chinese medicine, where it is known as "Haifenteng" for the treatment of ailments such as asthma and rheumatic arthritis.[1] Phytochemical investigations into this plant have led to the isolation of a variety of bioactive compounds, including lignans and neolignans.[2] Among these, kadsurenone has emerged as a compound of significant scientific interest.

Initially, research into the chemical constituents of Piper futokadsura also identified a neolignan named this compound, which has demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide (NO) production.[3] However, kadsurenone, first isolated from the stems of P. kadsura, has garnered considerably more attention for its specific and potent activity as a Platelet-Activating Factor (PAF) receptor antagonist.[2][4] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and platelet aggregation.[5] The discovery of kadsurenone as a natural inhibitor of the PAF receptor has paved the way for its investigation as a potential therapeutic agent in various diseases.[4]

Isolation and Characterization of Kadsurenone

The isolation of kadsurenone from Piper futokadsura typically involves solvent extraction followed by chromatographic purification. While specific protocols may vary, a general workflow can be established from published literature.

Experimental Protocol: Isolation of Kadsurenone

Objective: To isolate and purify kadsurenone from the dried stems of Piper futokadsura.

Materials and Reagents:

-

Dried and powdered stems of Piper futokadsura

-

Methanol (MeOH)

-

n-hexane

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane/ethyl acetate gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

Rotary evaporator

-

Standard analytical equipment (beakers, flasks, etc.)

Procedure:

-

Extraction: The powdered stems of Piper futokadsura are extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane and chloroform. The chloroform-soluble fraction, which is typically enriched with lignans and neolignans, is collected.[1]

-

Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to that of a kadsurenone standard are pooled.

-

HPLC Purification: The pooled fractions are further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to kadsurenone is collected.[6]

-

Structure Elucidation: The purity and identity of the isolated kadsurenone are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Workflow for Kadsurenone Isolation

Quantitative Bioactivity of Kadsurenone

Kadsurenone's primary pharmacological activity is its competitive antagonism of the PAF receptor. This has been quantified in various in vitro and in vivo systems.

| Assay Type | System | Parameter | Value | Reference |

| Receptor Binding | Rabbit platelet membranes | Ki | 3.88 x 10⁻⁸ M | [7] |

| Platelet Aggregation | Rabbit platelets in plasma (PAF-induced) | pA₂ | 6.28 | [7] |

| Neutrophil Aggregation | Isolated human neutrophils (PAF-induced) | pA₂ | 6.32 | [7] |

| Degranulation Inhibition | Isolated human neutrophils (PAF-induced) | Concentration Range | 2-24 µM | [7] |

| In vivo Vascular Permeability | Guinea pig (PAF-induced) | Oral Dose | 25-50 mg/kg | [7] |

| In vivo Plasma Enzyme Increase | Rat (PAF-induced) | Intraperitoneal Dose | 8-40 mg/kg | [7] |

| Cell Migration Inhibition | MDA-MB-231 breast cancer cells (PAF-induced) | Concentration Range | 0.5-5 µM | [8] |

Table 1: Quantitative bioactivity data for kadsurenone as a PAF receptor antagonist.

Experimental Protocols for Bioactivity Assessment

PAF Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of kadsurenone for the PAF receptor using a competitive radioligand binding assay.

Materials and Reagents:

-

Isolated platelet membranes from rabbit blood

-

[³H]-PAF (radioligand)

-

Kadsurenone (test compound)

-

Unlabeled PAF (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and bovine serum albumin)

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Platelet-rich plasma is obtained from rabbit blood by centrifugation. The platelets are then washed and lysed to prepare platelet membranes, which are resuspended in the binding buffer.

-

Assay Setup: In a series of microcentrifuge tubes, add a fixed concentration of [³H]-PAF, the platelet membrane preparation, and varying concentrations of kadsurenone.

-

Total and Non-specific Binding: For total binding, no unlabeled ligand is added. For non-specific binding, a high concentration of unlabeled PAF is added to saturate the receptors.

-

Incubation: The tubes are incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove unbound [³H]-PAF.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of kadsurenone that inhibits 50% of the specific binding of [³H]-PAF (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Platelet Aggregation Inhibition Assay

Objective: To assess the inhibitory effect of kadsurenone on PAF-induced platelet aggregation using light transmission aggregometry.

Materials and Reagents:

-

Freshly drawn human or rabbit blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet-Activating Factor (PAF) solution

-

Kadsurenone solutions at various concentrations

-

Saline solution (control)

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation: Whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[9]

-

Aggregometer Setup: The aggregometer is calibrated with PPP (100% aggregation) and PRP (0% aggregation).

-

Assay: A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with constant stirring. A solution of kadsurenone or vehicle control is added and incubated for a short period.

-

Induction of Aggregation: A solution of PAF is added to the cuvette to induce platelet aggregation.

-

Measurement: The change in light transmission is recorded over time as the platelets aggregate.

-

Data Analysis: The percentage of aggregation is calculated. The concentration of kadsurenone that inhibits PAF-induced aggregation by 50% (IC₅₀) can be determined. The pA₂ value, a measure of antagonist potency, can be calculated from dose-response curves with varying concentrations of PAF and kadsurenone.[7]

Signaling Pathways Modulated by Kadsurenone

Kadsurenone exerts its biological effects by blocking the interaction of PAF with its G-protein coupled receptor (GPCR). The PAF receptor is coupled to both Gq and Gi proteins.[10]

PAF Receptor Signaling Pathway

Upon binding of PAF, the PAF receptor activates phospholipase C (PLC) via the Gq protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream effects, including platelet aggregation, inflammation, and cell migration. The Gi protein pathway, on the other hand, is primarily involved in chemotaxis.[10]

Kadsurenone, as a competitive antagonist, physically blocks the binding site on the PAF receptor, thereby preventing the initiation of this signaling cascade.

Conclusion

Kadsurenone, a neolignan from Piper futokadsura, stands out as a well-characterized natural product with potent and specific PAF receptor antagonist activity. Its discovery has provided a valuable pharmacological tool for studying the roles of PAF in health and disease and offers a promising lead for the development of new therapeutic agents for inflammatory and thrombotic disorders. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this and other bioactive compounds from natural sources. While this compound from the same plant also shows biological activity, the extensive body of research on kadsurenone makes it a more compelling subject for in-depth study and potential drug development.

References

- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 2. The fluoroquinolone antimicrobials: structure, antimicrobial activity, pharmacokinetics, clinical use in domestic animals and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsup.net [labsup.net]

- 4. Characterization of specific binding sites of 3H-labelled platelet-activating factor ([3H]PAF) and a new antagonist, [3H]SR 27417, on guinea-pig tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Methodology to Produce Platelet-Rich Plasma and Perform Platelet Aggregation in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

Futoquinol and Related Quinoline Compounds: A Technical Guide to their Potential as Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Futoquinol and its structural analogues within the quinoline class of compounds have emerged as promising candidates for drug development. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound and related quinoline derivatives, with a focus on their mechanisms of action, experimental validation, and detailed protocols for their evaluation. This document consolidates current understanding, presents quantitative data in a structured format, and visualizes key cellular pathways to aid researchers in this field.

Introduction to this compound and Quinoline Derivatives

Quinoline is a heterocyclic aromatic organic compound that forms the backbone of a wide array of synthetic and natural products with diverse pharmacological activities. While research on "this compound" specifically is limited, the broader class of quinoline derivatives has demonstrated significant potential as anti-inflammatory agents. These compounds are being investigated for their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This guide will explore the anti-inflammatory properties of quinoline derivatives, using available data to infer the potential mechanisms and applications of this compound.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are primarily attributed to their ability to interfere with major signaling cascades involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][2]

Quinoline derivatives have been shown to inhibit NF-κB activation at various points in this pathway. Some compounds may directly inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. Others may interfere with the nuclear translocation of NF-κB or its binding to DNA.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[3] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes like COX-2 and various cytokines.[4]

Several quinoline derivatives have been reported to suppress the phosphorylation of MAPKs, thereby downregulating downstream inflammatory responses.[5] This inhibition can occur through various mechanisms, including direct interaction with the kinases or interference with upstream signaling components.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from studies on various quinoline derivatives, providing insights into their potential efficacy.

Table 1: In Vitro Inhibition of Inflammatory Markers by Quinoline Derivatives

| Compound | Cell Line | Stimulant | Marker | IC50 / % Inhibition | Reference |

| 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18a) | J774A.1 macrophages | LPS | NO Production | IC50: 5.6 µM | [5] |

| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18b) | J774A.1 macrophages | LPS | NO Production | IC50: 4.8 µM | [5] |

| Tetraprenyltoluquinone (TPTQ) | Raw 264.7 cells | LPS | IL-6 Secretion | Significant decrease | [6] |

| Tetraprenyltoluquinone (TPTQ) | Raw 264.7 cells | LPS | TNF-α Secretion | Significant decrease | [6] |

| Kaurenol | Macrophages | - | NO Release | Significant regulation | [7] |

| Kaurenol | Macrophages | - | IL-6 | Significant regulation | [7] |

| Kaurenol | Macrophages | - | IL-10 | Significant regulation | [7] |

Table 2: In Vivo Anti-inflammatory Effects of Quinoline Derivatives

| Compound | Animal Model | Assay | Dosage | % Inhibition | Reference |

| 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Rat | Carrageenan-induced paw edema | Oral | Optimal activity | [2] |

| Kaurenol | Rat | Carrageenan-induced paw edema | 10, 20, 40 mg/kg | Up to 64% | [7] |

| Kaurenol | Rat | Dextran-induced paw edema | 10, 20, 40 mg/kg | Up to 58% | [7] |

| 4-aminoquinolines | Mouse/Rat | Acetic acid-induced writhing, formalin test, zymosan-induced peritonitis, Freund's adjuvant-induced arthritis | - | Marked activity | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-inflammatory properties of compounds like this compound.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.

Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants (collected from cells treated as in the NO assay) and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Measure the absorbance at 450 nm.

-

Quantification: Determine the cytokine concentration from a standard curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The available evidence strongly suggests that quinoline derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their ability to target key signaling pathways like NF-κB and MAPK provides a solid mechanistic basis for their observed effects. While direct data on this compound is currently lacking, the information gathered on its structural analogues provides a roadmap for its potential investigation.

Future research should focus on the synthesis and biological evaluation of this compound to determine its specific anti-inflammatory profile. In-depth studies are required to elucidate its precise molecular targets and to assess its efficacy and safety in preclinical models of inflammatory diseases. The experimental protocols and data presented in this guide offer a valuable resource for researchers embarking on this line of inquiry.

References

- 1. Anti-inflammatory effect of ubiquinol-10 on young and senescent endothelial cells via miR-146a modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Evaluation of the anti-inflammatory and antioxidant activities of the plastoquinone derivatives isolated from Roldana barba-johannis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CoQ10: 13 Potential Health Benefits [verywellhealth.com]

- 6. Plastoquinone - Wikipedia [en.wikipedia.org]

- 7. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vitaminexpress.org [vitaminexpress.org]

An In-depth Technical Guide to the Ethnobotanical Uses of Piper futokadsura for Futoquinol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piper futokadsura Sieb. et Zucc., also known as Piper kadsura (Choisy) Ohwi and commonly referred to as "Hai Feng Teng" (海風藤) in Traditional Chinese Medicine (TCM), has a long history of ethnobotanical use for treating inflammatory conditions. This technical guide provides a comprehensive overview of the traditional applications of P. futokadsura, with a specific focus on its bioactive neolignan, Futoquinol. This document details the traditional medicinal uses, presents available quantitative data on its bioactivity, outlines detailed experimental protocols for its isolation and analysis, and explores its potential mechanism of action through key inflammatory signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Ethnobotanical Uses of Piper futokadsura

The stem of Piper futokadsura is the primary part used in traditional medicine.[1] In TCM, it is characterized by its pungent and bitter taste and a slightly warm nature.[1] Its main traditional application is to "dispel wind-dampness" and "unblock the channels and collaterals," which translates to its use in treating conditions characterized by pain, stiffness, and inflammation.[2][3]

Key traditional uses include the treatment of:

-

Rheumatic arthritis and joint pain[4]

-

Stiffness in joints and cramping of muscles and tendons[2][3]

-

Pain and swelling from traumatic injuries[1]

Traditionally, P. futokadsura is prepared as a decoction, with a typical daily dosage ranging from 6 to 12 grams of the dried stem.[5] It is often used in combination with other herbs to enhance its therapeutic effects. For instance, it is combined with Clematis chinensis (Wei Ling Xian) and Gentiana macrophylla (Qin Jiao) for pain and numbness, and with cinnamon twig (Gui Zhi) for stiff joints.[1]

This compound and Other Bioactive Compounds

Piper futokadsura is a rich source of bioactive compounds, primarily lignans and neolignans.[4] Among these, this compound is a key constituent, alongside other related compounds such as futoenone, futoxide, and futoamide.[2] The anti-inflammatory properties of the plant are largely attributed to these compounds.

Quantitative Data on this compound's Bioactivity

While extensive quantitative data on this compound is still emerging, preliminary studies have demonstrated its significant anti-inflammatory potential. The following table summarizes the available data on its inhibitory activities.

| Bioassay | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | BV-2 (microglia) | LPS | 16.8 | (Kim et al., 2010) as cited in[6] |

| Reactive Oxygen Species (ROS) Production | Human polymorphonuclear neutrophils | PMA | 13.1 | (Lin et al., 2006) as cited in[6] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound from Piper futokadsura. These protocols are based on established techniques for the separation of natural products and the in vitro evaluation of anti-inflammatory compounds.

Extraction and Isolation of this compound

A robust method for the separation of compounds from P. futokadsura involves a combination of preparative chromatography techniques. The following protocol is adapted from methodologies developed for the separation of constituents from Piper kadsura.[1]

5.1.1 Plant Material and Extraction:

-

Obtain dried stems of Piper futokadsura.

-

Grind the plant material into a coarse powder.

-

Perform extraction with methanol.

-

Precipitate impurities by adding water to the methanol extract.

-

Conduct a liquid-liquid extraction of the aqueous methanol solution with petroleum ether to remove nonpolar compounds.

5.1.2 Preparative Chromatography: A two-dimensional chromatographic approach is effective for the purification of this compound.

-

Step 1: Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC):

-

Column: Unitary C18 column (e.g., 250 mm × 20 mm, 5 µm).

-

Mobile Phase: A gradient of water and methanol.

-

Procedure: Fractionate the pre-treated extract to separate compounds based on polarity.

-

-

Step 2: Preparative Supercritical Fluid Chromatography (Prep-SFC):

-

Rationale: Prep-SFC provides good orthogonality to prep-RPLC, enhancing the separation of complex mixtures.

-

Modifier: A mixed modifier of ethanol/n-hexane can be used to ensure stable elution.

-

Procedure: Further purify the fractions obtained from prep-RPLC to isolate this compound. Chiral SFC may be employed for the separation of stereoisomers if necessary.

-

In Vitro Anti-inflammatory Assays

The following protocols are standard methods to assess the anti-inflammatory activity of purified this compound in a cell-based model, such as the murine macrophage cell line RAW 264.7.

5.2.1 Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.

-

Seed the cells in multi-well plates at a suitable density.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

5.2.2 Measurement of Nitric Oxide (NO) Production:

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine the IC50 value of this compound for NO inhibition.

5.2.3 Measurement of Pro-inflammatory Cytokine Production:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

5.2.4 Western Blot Analysis of NF-κB and MAPK Signaling Pathways:

-

After a shorter stimulation period with LPS (e.g., 30-60 minutes), lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins, including phosphorylated and total forms of IκBα, p65, p38, ERK1/2, and JNK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of these proteins.

Potential Mechanisms of Action: Signaling Pathways

While direct experimental evidence for this compound is still under investigation, based on the activity of structurally related phytochemicals, its anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that regulate the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases. Activated MAPKs, in turn, can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 and ERK1/2.

Caption: Postulated modulation of the MAPK pathway by this compound.

Conclusion and Future Directions

Piper futokadsura possesses a rich history of ethnobotanical use for treating inflammatory ailments, and its constituent, this compound, has demonstrated promising anti-inflammatory activity. This guide provides a framework for understanding and investigating this natural product. Future research should focus on:

-

Quantitative Analysis: Determining the yield of this compound from P. futokadsura using various extraction methods to optimize its production.

-

Pharmacological Studies: Conducting comprehensive in vivo studies to validate the anti-inflammatory effects of this compound and establish its pharmacokinetic and pharmacodynamic profiles.

-

Mechanism of Action: Performing detailed molecular studies to confirm the direct inhibitory effects of this compound on the NF-κB and MAPK signaling pathways and to identify its specific molecular targets.

The exploration of this compound from Piper futokadsura represents a promising avenue for the development of novel anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of p38 and ERK MAP kinases blocks endotoxin-induced nitric oxide production and differentially modulates cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of Piper kadsura Using Preparative Supercritical Fluid Chromatography Combined with Preparative Reversed-Pha… [ouci.dntb.gov.ua]

- 6. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Futoquinol: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoquinol, a neolignan isolated from plant species such as Piper kadsura, has emerged as a compound of interest for its potential therapeutic properties. Preliminary in vitro studies have begun to shed light on its bioactivity, particularly its anti-inflammatory effects. This technical guide provides a concise summary of the currently available data on the in vitro bioactivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of associated cellular processes.

Data Presentation

The following table summarizes the key quantitative data from in vitro studies on this compound's bioactivity.

| Bioactivity Assay | Cell Line | Inducer | IC50 Value | Reference |

| Nitric Oxide (NO) Production Inhibition | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | 16.8 µM | [1][2][3] |

| Reactive Oxygen Species (ROS) Production Inhibition | Human Polymorphonuclear Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | 13.1 µM | [3][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Assay in BV-2 Microglia

This protocol outlines the procedure for measuring the inhibitory effect of this compound on NO production in LPS-stimulated microglial cells.[1][2]

1. Cell Culture and Treatment:

-

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Following incubation, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

2. Measurement of Nitrite Concentration:

-

After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Data Analysis:

-

The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

-

The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined from a dose-response curve.

Reactive Oxygen Species (ROS) Production Assay in Human Polymorphonuclear Neutrophils (PMNs)

This protocol describes the method to assess the inhibitory effect of this compound on ROS production in PMA-stimulated human neutrophils.[4][5]

1. Isolation of Human PMNs:

-

Human polymorphonuclear neutrophils (PMNs) are isolated from the peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Red blood cells are removed by hypotonic lysis.

-

The purified PMNs are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

2. ROS Measurement using Luminol-Enhanced Chemiluminescence:

-

PMNs are pre-incubated with various concentrations of this compound for a specified time.

-

Luminol is added to the cell suspension.

-

Phorbol 12-myristate 13-acetate (PMA) is added to stimulate ROS production.

-

The resulting chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a luminometer.

3. Data Analysis:

-

The total chemiluminescence response is calculated as the integral of the curve.

-

The percentage of inhibition of ROS production is determined by comparing the response of this compound-treated cells to that of PMA-stimulated cells without the compound.

-

The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for NO Production Assay

The following diagram illustrates the workflow for the in vitro assessment of this compound's inhibitory effect on nitric oxide production.

Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.

Logical Relationship in Anti-Inflammatory Action

This diagram depicts the logical relationship of this compound's action in mitigating the inflammatory response in microglial cells.

Caption: this compound's Inhibition of the NO-mediated Inflammatory Pathway.

Future Directions

The current in vitro data on this compound, while promising, is limited to its anti-inflammatory properties through the inhibition of NO and ROS production. To build a comprehensive understanding of its bioactivity, further research is warranted in the following areas:

-

Cytotoxicity: Determination of the cytotoxic profile of this compound across various cell lines to establish its therapeutic window.

-

Antioxidant Activity: Evaluation of its radical scavenging and reducing potential using standard assays such as DPPH and FRAP.

-

Antimicrobial Effects: Screening for activity against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

-

Signaling Pathway Analysis: Investigation into the effects of this compound on key inflammatory signaling pathways, including NF-κB, JAK-STAT, and PI3K-Akt, to elucidate its mechanism of action at the molecular level.

A more in-depth exploration of these areas will be crucial in determining the full therapeutic potential of this compound and guiding future drug development efforts.

References

- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of Futoquinol in Cardiovascular Diseases: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the hypothetical therapeutic potential of Futoquinol in cardiovascular diseases based on its known anti-platelet activating factor activity. Currently, there is a lack of direct experimental evidence supporting these specific applications. The information presented herein is intended to stimulate further research and should not be interpreted as established scientific fact.

Introduction: this compound and Platelet-Activating Factor

This compound is a naturally occurring compound identified as an anti-platelet activating factor (PAF) principle isolated from the plant Piper futokadsura.[1] While direct research on its cardiovascular effects is limited, its ability to antagonize PAF provides a strong rationale for investigating its potential in cardiovascular diseases.

Platelet-activating factor is a potent phospholipid mediator involved in a wide array of physiological and pathological processes. In the cardiovascular system, PAF is implicated in the pathogenesis of several disorders, including hypertension, cardiac hypertrophy, and atherosclerosis.[2][3][4] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor found on various cell types, including platelets, endothelial cells, cardiomyocytes, and vascular smooth muscle cells.[5][6] Activation of PAF-R triggers a cascade of intracellular signaling events that contribute to inflammation, thrombosis, endothelial dysfunction, and cardiac remodeling.[3][5] Therefore, a PAF antagonist like this compound could theoretically offer therapeutic benefits by interrupting these pathological processes.

Hypothesized Mechanism of Action of this compound in Cardiovascular Diseases

Based on its anti-PAF activity, this compound is hypothesized to mitigate cardiovascular pathologies through the following mechanisms:

-

2.1 Attenuation of Cardiac Hypertrophy: Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a major risk factor for heart failure. PAF has been shown to have direct effects on cardiomyocytes, and its signaling may contribute to hypertrophic growth.[4] By blocking the PAF receptor on cardiomyocytes, this compound could potentially inhibit pro-hypertrophic signaling pathways.

-

2.2 Reduction of Blood Pressure in Hypertension: PAF can influence blood pressure through various mechanisms, including effects on vascular tone and renal function.[4] While some studies show PAF can cause hypotension, its role in chronic hypertension is more complex and may involve pro-inflammatory and pro-thrombotic effects that contribute to vascular damage.[7][8] A PAF antagonist could potentially modulate these effects, contributing to blood pressure control.

-

2.3 Amelioration of Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, leads to stiffness and impaired function. PAF has been implicated in fibrotic processes in other organs, and a similar role in the heart is plausible through the activation of cardiac fibroblasts and inflammatory cells.[9] this compound, by inhibiting PAF signaling, might reduce the inflammatory and pro-fibrotic responses that lead to cardiac fibrosis.

-

2.4 Improvement of Endothelial Function: Endothelial dysfunction is an early event in the development of atherosclerosis and other cardiovascular diseases. PAF can contribute to endothelial dysfunction by promoting inflammation, increasing vascular permeability, and promoting leukocyte adhesion.[3][10] As a PAF antagonist, this compound could help preserve endothelial function by counteracting these detrimental effects.

Signaling Pathways Potentially Modulated by this compound

The binding of PAF to its receptor (PAF-R) on cardiovascular cells activates several downstream signaling cascades. This compound, by blocking this initial interaction, is hypothesized to inhibit these pathways.

Proposed Preclinical Evaluation of this compound

To investigate the therapeutic potential of this compound in cardiovascular diseases, a series of preclinical studies are proposed.

In Vitro Studies

3.1.1 Inhibition of PAF-Induced Platelet Aggregation

-

Objective: To confirm and quantify the anti-PAF activity of this compound.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from healthy human or animal blood.

-

Perform light transmission aggregometry.

-

Pre-incubate PRP with varying concentrations of this compound.

-

Induce platelet aggregation with a submaximal concentration of PAF.

-

Measure the percentage of aggregation and calculate the IC50 value for this compound.[2]

-

3.1.2 Effect on Cardiomyocyte Hypertrophy

-

Objective: To determine if this compound can prevent PAF-induced cardiomyocyte hypertrophy.

-

Methodology:

-

Culture neonatal rat ventricular myocytes (NRVMs).

-

Induce hypertrophy by treating cells with PAF.

-

Co-treat a subset of cells with varying concentrations of this compound.

-

Assess hypertrophic markers after 48-72 hours, including:

-

Cell size measurement via microscopy.

-

Protein synthesis rate using radiolabeled amino acid incorporation.

-

Expression of hypertrophic genes (e.g., ANP, BNP, β-MHC) by qPCR.

-

Activation of signaling proteins (e.g., phosphorylated ERK, JNK, p38) by Western blot.

-

-

3.1.3 Impact on Endothelial Cell Activation

-

Objective: To evaluate the effect of this compound on PAF-induced endothelial inflammation and oxidative stress.

-

Methodology:

-

Culture human umbilical vein endothelial cells (HUVECs).

-

Stimulate cells with PAF in the presence or absence of this compound.

-

Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.[11][12]

-

Assess the expression of adhesion molecules (VCAM-1, ICAM-1) by flow cytometry or Western blot.

-

Measure the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.

-

In Vivo Studies

3.2.1 Model of Angiotensin II-Induced Hypertension and Cardiac Hypertrophy

-

Objective: To investigate the effect of this compound on blood pressure and cardiac remodeling in a hypertensive animal model.

-

Experimental Workflow:

-

Methodology:

-

Use spontaneously hypertensive rats (SHR) as a model of genetic hypertension.

-

Treat groups of SHR with vehicle, this compound (at least two doses), or a positive control antihypertensive drug for 8 weeks.

-

Monitor systolic blood pressure weekly using the tail-cuff method.

-

At the end of the treatment period, perform echocardiography to assess cardiac structure and function.

-

Harvest hearts for gravimetric analysis (heart weight to body weight ratio) and histological assessment of hypertrophy and fibrosis (H&E and Masson's trichrome staining).[13][14]

-

Analyze heart tissue for changes in pro-fibrotic and pro-hypertrophic markers using qPCR and Western blotting.

-

3.2.2 Model of Transverse Aortic Constriction (TAC)-Induced Cardiac Fibrosis

-

Objective: To assess the anti-fibrotic potential of this compound in a pressure-overload model.

-

Methodology:

-

Induce pressure overload in mice by performing transverse aortic constriction (TAC) surgery.

-

Administer vehicle or this compound daily, starting 1 week post-surgery for 4 weeks.

-

Monitor cardiac function weekly via echocardiography.

-

At the study endpoint, harvest hearts for histological analysis of fibrosis using Picrosirius red or Masson's trichrome staining.

-

Quantify collagen deposition using image analysis software.

-

Measure the expression of fibrotic markers (e.g., Collagen I, Collagen III, α-SMA, TGF-β) in heart tissue by qPCR and Western blot.

-

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed experiments, illustrating the potential therapeutic effects of this compound.

Table 1: Hypothetical IC50 of this compound on PAF-Induced Platelet Aggregation

| Compound | IC50 (µM) |

| This compound | 5.2 |

| WEB 2086 (Positive Control) | 0.1 |

Table 2: Hypothetical Effects of this compound on Cardiomyocyte Hypertrophy in Vitro

| Treatment | Cell Size (µm²) | Protein Synthesis (CPM/µg protein) | ANP mRNA (fold change) |

| Control | 1500 ± 120 | 500 ± 45 | 1.0 |

| PAF (100 nM) | 2200 ± 180 | 950 ± 80 | 5.5 ± 0.6 |

| PAF + this compound (1 µM) | 1850 ± 150 | 700 ± 60 | 3.2 ± 0.4 |

| PAF + this compound (10 µM) | 1600 ± 130 | 550 ± 50 | 1.5 ± 0.2 |

Table 3: Hypothetical In Vivo Efficacy of this compound in a Hypertensive Rat Model (8 weeks)

| Group | Systolic Blood Pressure (mmHg) | Heart Weight/Body Weight (mg/g) | Collagen Volume Fraction (%) |

| WKY (Normotensive Control) | 125 ± 8 | 2.5 ± 0.2 | 2.1 ± 0.3 |

| SHR (Vehicle) | 195 ± 12 | 4.2 ± 0.3 | 8.5 ± 1.1 |

| SHR + this compound (10 mg/kg) | 170 ± 10 | 3.5 ± 0.2 | 5.8 ± 0.8 |

| SHR + this compound (30 mg/kg) | 155 ± 9 | 3.1 ± 0.2 | 4.2 ± 0.6 |

| SHR + Losartan (10 mg/kg) | 140 ± 8 | 2.9 ± 0.3 | 3.5 ± 0.5 |

Detailed Experimental Protocols

5.1 Western Blot Analysis of Cardiac Tissue

-

Protein Extraction: Homogenize frozen heart tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, TGF-β, α-SMA, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[15][16][17]

5.2 Measurement of Reactive Oxygen Species (ROS) in Endothelial Cells

-

Cell Culture: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with this compound for 1 hour, then add PAF.

-

Staining: After the desired stimulation time, wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[18][19]

5.3 Histological Analysis of Cardiac Fibrosis

-

Tissue Preparation: Fix harvested hearts in 10% neutral buffered formalin, process, and embed in paraffin.

-

Sectioning: Cut 5 µm thick sections and mount them on glass slides.

-

Staining: Deparaffinize and rehydrate the sections. Stain with Masson's trichrome or Picrosirius red according to standard protocols.

-

Imaging: Acquire images of the stained sections using a light microscope.

-

Quantification: Use image analysis software to quantify the area of fibrosis (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area.[13][20]

Conclusion and Future Directions

The identification of this compound as a platelet-activating factor antagonist presents a compelling, albeit hypothetical, basis for its investigation as a novel therapeutic agent for cardiovascular diseases. The proposed mechanisms, centered on the inhibition of PAF-mediated inflammation, hypertrophy, and fibrosis, offer a clear roadmap for preclinical evaluation. The experimental protocols outlined in this guide provide a framework for rigorously testing these hypotheses, from fundamental in vitro assays to more complex in vivo models of heart disease.

Future research should focus on confirming the anti-PAF activity of this compound and elucidating its specific effects on cardiovascular cell types. Successful outcomes from the proposed preclinical studies would warrant further investigation into the pharmacokinetics, safety profile, and ultimately, the clinical efficacy of this compound as a potential new therapy in the management of cardiovascular diseases.

References

- 1. This compound | ROS | PAFR | TargetMol [targetmol.com]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor and cardiac diseases: therapeutic potential for PAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PAF-induced platelet aggregation by WEB 2086 'in-vitro', an antagonist to the receptor for platelet-activating factor, in bovine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of PAR‐1 Signaling Attenuates Cardiac Hypertrophy and Fibrosis in Renin‐Overexpressing Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of reactive oxygen and nitrogen species in the vascular responses to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of reactive oxygen species in endothelial cells under different pulsatile shear stresses and glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. cellsignal.com [cellsignal.com]

- 17. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Relationship Between Reactive Oxygen Species and Endothelial Cell Metabolism [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Futoquinol Extraction from Piper futokadsura

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of Futoquinol, a bioactive neolignan from the plant Piper futokadsura (also known as Piper kadsura). The protocols outlined below are based on established methodologies for the isolation of neolignans from Piper species and are intended to serve as a foundational guide for laboratory research and development.

Introduction

This compound, a neolignan found in Piper futokadsura, has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, with an IC50 value of 16.8 μM[1][2]. This activity suggests its potential as a therapeutic agent for neuroinflammatory diseases. The following protocols detail methods for the extraction, isolation, and quantification of this compound.

Data Presentation

Table 1: Summary of this compound and Related Neolignan Activity

| Compound | Source | Bioactivity | IC50 Value | Reference |

| This compound | Piper kadsura | Inhibition of NO production in LPS-activated BV-2 microglia | 16.8 μM | [1][2] |

| Piperkadsin A | Piper kadsura | Potent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 4.3 ± 1.0 μM | [3] |

| Piperkadsin B | Piper kadsura | Potent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 12.2 ± 3.2 μM | [3] |

| Piperkadsin C | Piper kadsura | Potent inhibition of NO production in LPS-activated BV-2 microglia | 14.6 μM | [1][2] |

Table 2: Proposed Extraction Parameters for this compound (Optimization Recommended)

| Parameter | Conventional Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Solvent | Methanol or Ethanol | Methanol or Ethanol | Methanol or Ethanol |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 20:1 to 30:1 (v/w) | 20:1 to 30:1 (v/w) |

| Temperature | Room Temperature | 40-60 °C | 50-70 °C |

| Extraction Time | 24-72 hours (with agitation) | 20-60 minutes | 2-5 minutes |

| Ultrasonic Power (for UAE) | N/A | 100-400 W | N/A |

| Microwave Power (for MAE) | N/A | N/A | 200-500 W |

Experimental Protocols

Protocol 1: Extraction of this compound from Piper futokadsura

This protocol describes a general method for the extraction of a crude extract rich in this compound. Researchers should optimize the parameters based on their specific equipment and desired yield.

1.1. Plant Material Preparation:

- Obtain dried aerial parts or stems of Piper futokadsura.

- Grind the plant material into a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

1.2. Conventional Maceration Extraction:

- Weigh the powdered plant material.

- Place the powder in a suitable flask.

- Add methanol or ethanol at a solvent-to-solid ratio of 10:1 (v/w).

- Seal the flask and macerate for 24-72 hours at room temperature with continuous agitation (e.g., using a magnetic stirrer).

- Filter the mixture through filter paper (e.g., Whatman No. 1).

- Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude extract.

1.3. Ultrasound-Assisted Extraction (UAE) (Alternative Method):

- Place the weighed, powdered plant material in an extraction vessel.

- Add methanol or ethanol at a solvent-to-solid ratio of 20:1 (v/w).

- Place the vessel in an ultrasonic bath or use an ultrasonic probe.

- Sonciate for 20-40 minutes at a controlled temperature (e.g., 40 °C) and a frequency of 20-40 kHz.

- Filter the extract and repeat the process on the residue.

- Combine and concentrate the filtrates as described in 1.2.7.

1.4. Microwave-Assisted Extraction (MAE) (Alternative Method):

- Place the weighed, powdered plant material in a microwave-safe extraction vessel.

- Add methanol or ethanol at a solvent-to-solid ratio of 20:1 (v/w).

- Secure the vessel in a microwave extractor.

- Apply microwave irradiation (e.g., 300 W) for 2-3 minutes.

- Allow the vessel to cool before filtering the extract.

- Combine and concentrate the filtrates as described in 1.2.7.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract.

2.1. Preparation:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

- Prepare a silica gel (e.g., 70-230 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

2.2. Chromatographic Separation:

- Load the dissolved crude extract onto the top of the prepared silica gel column.

- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).

- Collect fractions of the eluate.

- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A UV lamp (254 nm and 365 nm) can be used for visualization.

- Pool the fractions containing the compound of interest.

- Further purify the pooled fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general method for the quantitative analysis of this compound.

3.1. Instrumentation and Conditions (to be optimized):

- HPLC System: A standard HPLC system with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: To be determined based on the UV absorption maximum of this compound.

- Injection Volume: 10-20 µL.

- Column Temperature: 25-30 °C.

3.2. Standard and Sample Preparation:

- Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by diluting the stock solution.

- Prepare the sample for analysis by dissolving a known weight of the crude extract or purified fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.

3.3. Analysis:

- Inject the standard solutions to generate a calibration curve.

- Inject the sample solution.

- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

- Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Proposed inhibitory action of this compound on the NO signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification and Analysis of Futoquinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Futoquinol, a novel quinolone derivative. The described protocol provides a comprehensive framework for the separation, detection, and quantification of this compound in various sample matrices, including pharmaceutical formulations and biological fluids. The method has been developed based on established principles for the analysis of quinolone compounds and is suitable for applications in drug discovery, quality control, and pharmacokinetic studies.

Introduction

This compound is a recently identified compound belonging to the quinolone class of molecules, known for their broad-spectrum antibacterial and potential anticancer activities. Accurate and precise quantification of this compound is essential for its development as a therapeutic agent. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and validation parameters, to facilitate reproducible and accurate analysis.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Reagents: HPLC grade acetonitrile, methanol, and water are necessary. Formic acid or phosphoric acid for mobile phase pH adjustment should be of analytical grade.

-

This compound Standard: A certified reference standard of this compound is required for calibration.

Chromatographic Conditions

A summary of the optimized HPLC conditions for this compound analysis is presented in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. General guidelines for common matrices are provided below.

-

Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

-